(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
CAS No.:
Cat. No.: VC19804046
Molecular Formula: C32H42F3N5O6
Molecular Weight: 649.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H42F3N5O6 |
|---|---|
| Molecular Weight | 649.7 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,24-;/m0./s1 |
| Standard InChI Key | GXINKQQWHLIBJA-CPBVOBJASA-N |
| Isomeric SMILES | C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features two distinct components:
-
(E)-But-2-enedioic acid (fumaric acid): A trans-isomer dicarboxylic acid () with a molecular weight of 116.07 g/mol .
-
A heterocyclic amine derivative: A pyrimidinyl-piperazine-piperidine structure () with stereochemical specificity at the (3S)-piperazine and (1R)-ethyl groups .
Table 1: Key Physicochemical Properties
The fumaric acid moiety enhances aqueous solubility, while the trifluoromethylphenyl group contributes to lipophilicity and target binding .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves multi-step processes:
-
Piperazine-Piperidine Core Formation: Ring-closing reactions generate the 4-methylpiperidine and 3-methylpiperazine subunits, with stereochemical control achieved via chiral catalysts .
-
Pyrimidine Incorporation: A 4,6-dimethylpyrimidin-5-yl group is introduced via nucleophilic substitution or cross-coupling reactions .
-
Fumaric Acid Salt Formation: The final step involves combining the free base with fumaric acid under controlled pH to form the maleate salt .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reaction Conditions |
|---|---|---|
| (1R)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethylamine | Chiral amine precursor | Asymmetric hydrogenation |
| 4-Methylpiperidin-1-yl-methanone | Central scaffold | HBTU-mediated amide coupling |
| 4,6-Dimethylpyrimidin-5-carboxylic acid | Pyrimidine precursor | Pd-catalyzed cross-coupling |
Pharmacological Profile
Mechanism of Action
As a CCR5 antagonist, the compound inhibits HIV-1 entry by binding to the CCR5 co-receptor on CD4+ T-cells. Structural studies reveal:
-
The pyrimidine group interacts with transmembrane helices 6 and 7 of CCR5 .
-
The trifluoromethylphenyl moiety enhances hydrophobic interactions with the receptor’s extracellular loop .
-
Protonation states of the piperazine nitrogen atoms influence binding affinity, with diprotonated forms exhibiting higher potency .
Preclinical and Clinical Data
-
In Vitro Efficacy: IC₅₀ values of 0.6–3.2 nM against HIV-1 strains .
-
Pharmacokinetics: Oral bioavailability of ~30% in rodent models, with a half-life of 8–12 hours .
-
Clinical Trials: Phase II trials demonstrated viral load reduction by 1.5–2.0 log₁₀ copies/mL in treatment-experienced patients .
Comparative Analysis with Analogues
Table 3: Comparison of CCR5 Antagonists
| Compound | Target Binding (Kᵢ) | Selectivity (CCR5 vs. CXCR4) | Clinical Status |
|---|---|---|---|
| Vicriviroc | 8.6 nM | >100-fold | Phase II (discontinued) |
| Maraviroc | 2.2 nM | >500-fold | FDA-approved |
| Aplaviroc | 1.5 nM | 50-fold | Phase III (halted) |
Vicriviroc’s discontinuation stemmed from hepatotoxicity concerns, though its structural complexity offered insights into optimizing receptor selectivity .
Applications and Future Directions
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume